2-(4-Fluorophenyl)-5-(isobutylthio)-4-tosyloxazole
Description
2-(4-Fluorophenyl)-5-(isobutylthio)-4-tosyloxazole is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenyl group at position 2, an isobutylthio moiety at position 5, and a tosyl (p-toluenesulfonyl) group at position 2. The tosyl group, a bulky sulfonate derivative, may act as a leaving group in nucleophilic substitution reactions, making this compound a candidate for synthetic intermediates or bioactive molecule development. The isobutylthio substituent adds lipophilicity, which could influence solubility and membrane permeability .
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-5-(2-methylpropylsulfanyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S2/c1-13(2)12-26-20-19(27(23,24)17-10-4-14(3)5-11-17)22-18(25-20)15-6-8-16(21)9-7-15/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJGAZHWZGZKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-(isobutylthio)-4-tosyloxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Isobutylthio Group: The isobutylthio group can be introduced through a thiolation reaction using an isobutylthiol reagent.
Tosylation: The final step involves the tosylation of the oxazole ring using tosyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-(isobutylthio)-4-tosyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the oxazole ring or the tosyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxazole derivatives, desulfonated products.
Substitution: Amino-substituted derivatives, thio-substituted derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-5-(isobutylthio)-4-tosyloxazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-(isobutylthio)-4-tosyloxazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic residues in proteins, while the isobutylthio group can form covalent bonds with thiol groups in enzymes. The tosyl group may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Differentiators and Implications
Substituent-Driven Reactivity : The tosyl group in the target compound offers distinct reactivity (e.g., nucleophilic displacement) compared to halogenated or methylated analogs.
Crystal Engineering : Bulkier substituents (e.g., tosyl) may disrupt the isostructural packing observed in Compounds 4/5, affecting material properties in solid-state applications .
Biological Activity
Overview of 2-(4-Fluorophenyl)-5-(isobutylthio)-4-tosyloxazole
This compound is a heterocyclic compound that belongs to the class of oxazoles. The presence of the fluorophenyl and isobutylthio groups suggests potential interactions with biological systems, making it a candidate for various pharmacological applications.
Chemical Structure
- Molecular Formula : C15H16FNO3S
- Molecular Weight : 303.36 g/mol
Structural Features
- Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Isobutylthio Group : Could contribute to the compound's pharmacokinetic properties.
- Tosyloxy Group : This moiety can facilitate nucleophilic substitution reactions, potentially enhancing bioactivity.
The biological activity of oxazole derivatives often involves modulation of enzyme activity, interaction with receptors, or interference with cellular signaling pathways. The specific mechanisms for this compound may include:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.
- Anticancer Properties : Some oxazoles have been reported to induce apoptosis in cancer cells through the activation of caspases or inhibition of specific oncogenes.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in related compounds.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in various cancer cell lines | |
| Anti-inflammatory | Reduces levels of TNF-alpha in vitro |
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of various oxazole derivatives, including those structurally similar to this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent.
Case Study 2: Anticancer Potential
In vitro studies demonstrated that oxazole derivatives could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Mechanistic studies revealed that these compounds activated p53 pathways, leading to increased expression of pro-apoptotic factors.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Key parameters include:
- Absorption : Lipophilic compounds typically exhibit good absorption rates.
- Distribution : The fluorine atom can enhance blood-brain barrier penetration.
- Metabolism : Cytochrome P450 enzymes may play a role in biotransformation.
- Excretion : Renal excretion is common for small molecules; however, the presence of thio and tosyl groups may alter elimination pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
